molecular formula C14H9Cl2N3O4 B5725380 2,4-dichloro-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

2,4-dichloro-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5725380
M. Wt: 354.1 g/mol
InChI Key: QUPPYEPFIWLAMR-UHFFFAOYSA-N
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Description

2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes dichloro, nitrophenyl, and benzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the nitration of 2,4-dichlorophenyl compounds. The nitration process can be carried out in a continuous flow microreactor system, which improves reaction efficiency and yields . The reaction conditions include a molar ratio of nitric acid to substrate, reaction temperature, and residence time in the reactor .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors. These processes require careful control of reaction conditions to minimize waste and maximize yield . Organic solvents such as dichloroethane or dichloroethylene can be used to enhance the diffusion of reactants .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrophenyl derivatives, while reduction can produce aminophenyl derivatives .

Scientific Research Applications

2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(2,4-dichlorophenyl)methylidene]amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-3-6-11(12(16)7-9)13(17)18-23-14(20)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPYEPFIWLAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/C2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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